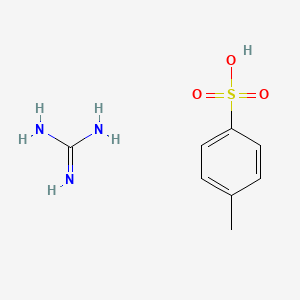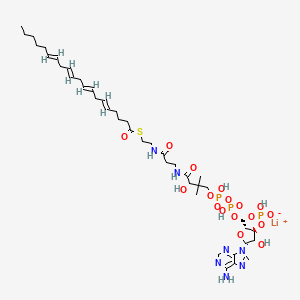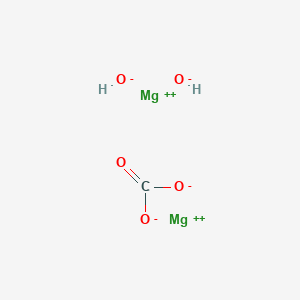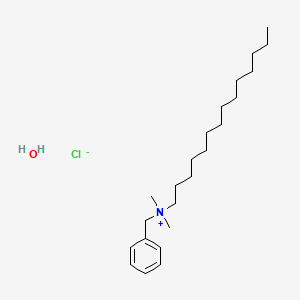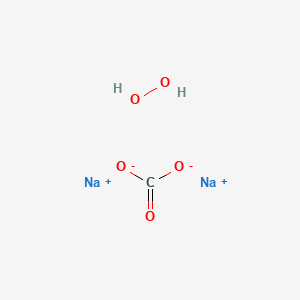
Na2CO3.1.5H2O2
Overview
Description
Na2CO3.1.5H2O2, also known as Sodium Carbonate Peroxyhydrate, is a compound with the molecular formula CH2Na2O5 . It is an adduct of sodium carbonate and hydrogen peroxide .
Synthesis Analysis
The synthesis of Sodium Carbonate Peroxyhydrate involves calcining low-quality kaolin, which contains a lot of quartz, with NaOH or Na2CO3 . The cement pastes of ground precursor powders are synthesized by only adding water and cured at 80 °C for 3 days followed by curing at ambient environment for 25 days .Molecular Structure Analysis
The molecular structure of Sodium Carbonate Peroxyhydrate consists of two sodium ions, a carbonate ion, and a hydrogen peroxide molecule . The molecular weight is 140.00 g/mol .Chemical Reactions Analysis
Sodium Carbonate Peroxyhydrate undergoes chemical decomposition and physical degradation during its shelf life . The decomposition involves five different species, three solid-state, and two homogeneous reactions .Physical And Chemical Properties Analysis
Sodium Carbonate Peroxyhydrate is a colorless, crystalline, hygroscopic, and water-soluble solid . It has a topological polar surface area of 104 Ų .Scientific Research Applications
1. Materials for Electrochemical Applications
Sodium cobaltate (NaxCoO2) has shown potential for thermoelectric applications. The sodium in the intercalation layers can be altered electrochemically, directly changing the number of conduction electrons, influencing transport and magnetic properties (Roger et al., 2007). NaNi1/3Mn1/3Co1/3O2 (NaNMC), isostructural to NaCoO2, is being explored for Na-ion batteries due to its reversible intercalation of sodium, indicating potential in energy storage (Sathiya et al., 2012).
2. Role in Cementitious Materials
Research on using solid alkalis like Na2CO3 in hybrid cement from a blend of clinker, blast furnace slag, and metakaolin has been conducted. It was found that 5% Na2CO3 led to the highest mechanical strength values in the end materials, with a mix of (N,C)–A–S–H and C–A–S–H cementitious gels as the main reaction products (Fernández-Jiménez et al., 2013).
3. Influence on Phase Transitions and Structural Properties
Studies on layered sodium cobalt oxide NaxCoO2 through electron diffraction revealed a series of ordered Na ion-Na vacancy superlattices, influencing the structural and electronic properties (Zandbergen et al., 2004). In another research, the electrochemical intercalation of sodium in NaxCoO2 bronzes was studied, showing reversible charge between phases with different oxygen packing, relevant for Na battery applications (Delmas et al., 1981).
4. Sodium Storage and Hydrogen Storage Materials
The sodium borohydride (NaBH4) is a notable hydrogen storage material. A study reported a method to regenerate NaBH4 with high yield and low costs, impacting hydrogen storage technology (Zhu et al., 2020).
5. Catalytic Applications
Sodium carbonate (Na2CO3) has been used as a versatile catalyst for Knoevenagel condensation, demonstrating the catalytic potential of sodium compounds in organic syntheses (Pasha et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;hydrogen peroxide;carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na.H2O2/c2-1(3)4;;;1-2/h(H2,2,3,4);;;1-2H/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLMBWASGCAJGO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].OO.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Na2CO3.1.5H2O2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






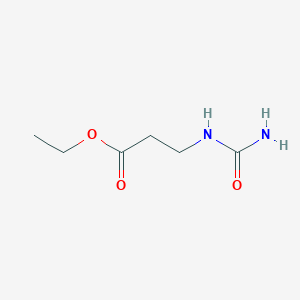

![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)
